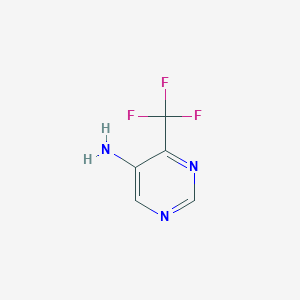

5-Amino-4-(trifluorométhyl)pyrimidine

Vue d'ensemble

Description

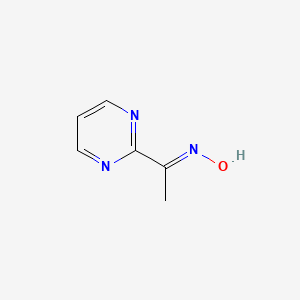

4-(Trifluoromethyl)pyrimidin-5-amine is a chemical compound with the CAS Number: 1092299-22-3 . It has a molecular weight of 163.1 and its IUPAC name is 4-(trifluoromethyl)-5-pyrimidinamine .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives has been a hot topic in the pesticide field for many years because of their excellent biological activity . A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis

The InChI code of 4-(Trifluoromethyl)pyrimidin-5-amine is 1S/C5H4F3N3/c6-5(7,8)4-3(9)1-10-2-11-4/h1-2H,9H2 . The compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)pyrimidin-5-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Applications anti-inflammatoires

Les pyrimidines, y compris la 5-Amino-4-(trifluorométhyl)pyrimidine, se sont avérées présenter une gamme d'effets pharmacologiques, notamment des propriétés anti-inflammatoires . Elles sont connues pour inhiber l'expression et les activités de certains médiateurs inflammatoires essentiels tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines .

Inhibiteurs de NF-κB et AP-1

Certains 2-chloro-4-(trifluorométhyl)pyrimidine-5-N-(3′,5′-bis(trifluorométhyl)phényl) carboxamides, qui sont structurellement apparentés à la this compound, ont été identifiés comme des inhibiteurs de NF-κB et AP-1 . Ce sont des facteurs de transcription importants impliqués dans les réponses inflammatoires et autres processus cellulaires.

Propriétés antioxydantes

Les pyrimidines, y compris la this compound, sont connues pour présenter des propriétés antioxydantes . Elles peuvent neutraliser les radicaux libres nocifs dans l'organisme, prévenant ainsi le stress oxydatif et les maladies associées.

Applications antimicrobiennes

Les pyrimidines se sont avérées présenter des propriétés antibactériennes, antivirales et antifongiques . Cela rend la this compound potentiellement utile dans le développement de nouveaux médicaments antimicrobiens.

Applications antituberculeuses

Les pyrimidines se sont également avérées présenter des propriétés antituberculeuses . Cela suggère que la this compound pourrait être utilisée dans le développement de nouveaux médicaments pour le traitement de la tuberculose.

Applications dans le traitement du cancer

La FDA a approuvé plusieurs médicaments contenant des groupes trifluorométhyles pour le traitement de divers types de cancer . Étant donné la similitude structurelle de la this compound avec ces composés, elle peut également avoir des applications potentielles dans le traitement du cancer.

Mécanisme D'action

Target of Action

The primary target of 4-(Trifluoromethyl)pyrimidin-5-amine is the Dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA in cells .

Mode of Action

It is likely that the compound binds to the active site of the enzyme, inhibiting its function . This inhibition disrupts the normal biosynthesis of pyrimidines, leading to a decrease in DNA and RNA synthesis, which can affect cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 4-(Trifluoromethyl)pyrimidin-5-amine is the de novo pyrimidine biosynthesis pathway . By inhibiting the Dihydroorotate dehydrogenase (quinone) enzyme, the compound disrupts this pathway, leading to a decrease in the production of pyrimidines . This can have downstream effects on various cellular processes, including DNA replication, RNA transcription, and protein synthesis, all of which require pyrimidines .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of the Dihydroorotate dehydrogenase (quinone) enzyme by 4-(Trifluoromethyl)pyrimidin-5-amine leads to a decrease in the synthesis of pyrimidines . This can result in a decrease in DNA and RNA synthesis, affecting cell growth and proliferation . The exact molecular and cellular effects of this action can vary depending on the specific cell type and the physiological context .

Action Environment

The action, efficacy, and stability of 4-(Trifluoromethyl)pyrimidin-5-amine can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and its interaction with its target enzyme .

Safety and Hazards

Orientations Futures

The development of new agrochemicals in which both nontarget resistance and target resistance have not evolved is a consensus . Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

Analyse Biochimique

Biochemical Properties

4-(Trifluoromethyl)pyrimidin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with ubiquitin-specific protease 7 (USP7), a protein involved in the regulation of protein degradation. The interaction between 4-(Trifluoromethyl)pyrimidin-5-amine and USP7 occurs within the hydrophobic pocket of the enzyme, leading to potential inhibition of its activity .

Cellular Effects

The effects of 4-(Trifluoromethyl)pyrimidin-5-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-(Trifluoromethyl)pyrimidin-5-amine exhibits antiproliferative activity against various human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . This compound can induce apoptosis and alter cell cycle progression, thereby inhibiting the growth of cancer cells.

Molecular Mechanism

At the molecular level, 4-(Trifluoromethyl)pyrimidin-5-amine exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the hydrophobic pocket of USP7, leading to the inhibition of its deubiquitinating activity . This inhibition can result in the accumulation of ubiquitinated proteins, which may trigger apoptosis in cancer cells. Additionally, 4-(Trifluoromethyl)pyrimidin-5-amine can modulate gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Trifluoromethyl)pyrimidin-5-amine have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods . Long-term studies have shown that 4-(Trifluoromethyl)pyrimidin-5-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-(Trifluoromethyl)pyrimidin-5-amine vary with different dosages in animal models. Studies have demonstrated that lower doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

4-(Trifluoromethyl)pyrimidin-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites, influencing cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, 4-(Trifluoromethyl)pyrimidin-5-amine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and efficacy, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(Trifluoromethyl)pyrimidin-5-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules, leading to more effective inhibition of cellular processes.

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)4-3(9)1-10-2-11-4/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOOSABRNOEZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652856 | |

| Record name | 4-(Trifluoromethyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092299-22-3 | |

| Record name | 4-(Trifluoromethyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

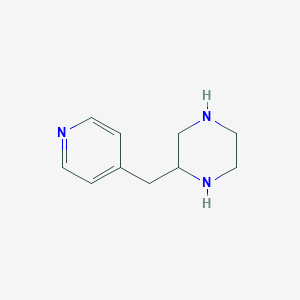

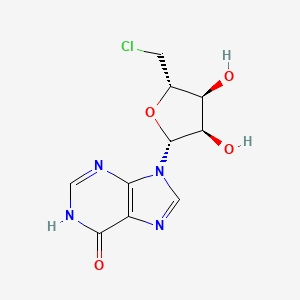

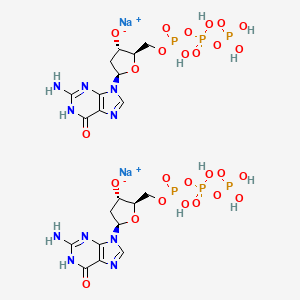

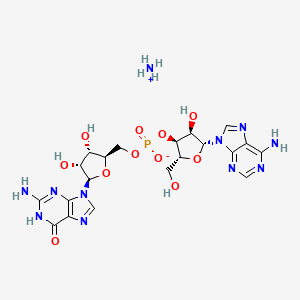

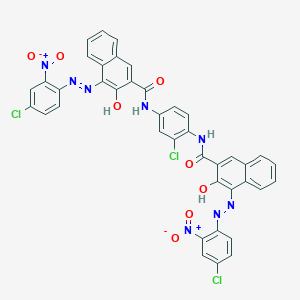

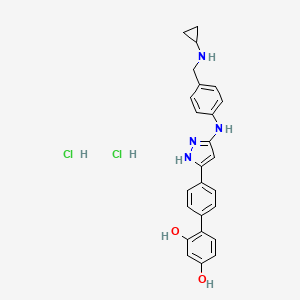

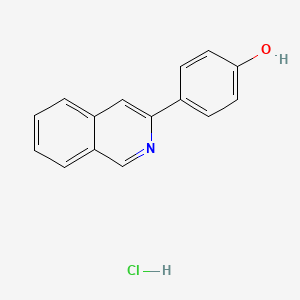

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1E)-2,2,2-Trifluoro-N-hydroxyethanimidoyl]-1,3-benzenediol](/img/structure/B1498374.png)

![1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid](/img/structure/B1498381.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B1498396.png)